ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
Description
Ethyl 2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate (CAS 4873-59-0) is a thiophene-based derivative featuring a 2-chlorobenzamido group at position 2, a phenyl substituent at position 4, and an ethyl carboxylate ester at position 3 of the thiophene ring. Its synthesis typically involves multi-step reactions, including cyclocondensation and acylation processes, to introduce the chlorinated benzamido moiety .
Properties
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-4-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO3S/c1-2-25-20(24)17-15(13-8-4-3-5-9-13)12-26-19(17)22-18(23)14-10-6-7-11-16(14)21/h3-12H,2H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHJKGLSJWICGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. One common method involves the reaction of cyclohexanones with ethyl cyanoacetate to form ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations.
Chemical Reactions Analysis
ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring.
Nucleophilic Substitution: The chlorobenzamido group can undergo nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom.
Amide Formation: The carboxylate group can react with amines to form amides, a common reaction in organic synthesis.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine would yield a brominated thiophene derivative.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLOROBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis . The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons with Analogues
Substituent Variations in Thiophene Derivatives
The compound’s structural uniqueness lies in its substitution pattern. Key analogues include:
- Ethyl 5-acetyl-2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate (CAS 113395-53-2): Adds an acetyl group at position 5, increasing molecular weight (C22H18ClNO4S, MW: 428.89 g/mol) compared to the parent compound (estimated MW: ~403.86 g/mol). This modification enhances steric bulk and may influence electronic properties .
- Fluorinated/Chlorinated Thiadiazol-Pyran Derivatives : Compounds like (4g) and (4k) from feature thiadiazole and pyran rings instead of thiophene. For example, (4k) (C23H24N3O10S2, MW: 602.06 g/mol) has a 2-chlorobenzamido group but differs in core structure, leading to higher melting points (173–180°C) and distinct Rf values (0.48–0.66) compared to the target compound .
Table 1: Structural and Physical Property Comparison
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Rf Value |
|---|---|---|---|---|---|
| Ethyl 2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate | Thiophene | 2-Cl-benzamido, 4-Ph, 3-COOEt | ~403.86 | Not reported | Not reported |
| Ethyl 5-acetyl-2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate | Thiophene | 5-acetyl, 2-Cl-benzamido, 4-Ph, 3-COOEt | 428.89 | Not reported | Not reported |
| (4k) Thiadiazol-pyran derivative | Thiadiazole + Pyran | 2-Cl-benzamido, triacetylated pyran | 602.06 | 173–180 | 0.48–0.66 |
Impact of Halogen Substitution
Replacing chlorine with fluorine in analogues (e.g., (4g) in , MW: 586.09 g/mol) reduces molecular weight and alters lipophilicity. Chlorine’s higher atomic weight and electronegativity may enhance binding interactions in biological systems compared to fluorine .
Lipophilicity and HPLC Profiles
highlights carbamate derivatives with chlorophenyl groups, where lipophilicity (log k) was determined via HPLC. For example, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamates exhibit log k values correlating with alkyl chain length. This suggests that the target compound’s lipophilicity could be modulated by varying substituents, impacting bioavailability .
Antioxidant and Anti-Inflammatory Analogues
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates () demonstrate significant antioxidant (IC50: 12–45 µM in DPPH assay) and anti-inflammatory activity (60–75% inhibition in carrageenan-induced edema). While the target compound lacks reported bioactivity data, the presence of electron-withdrawing groups (e.g., 2-chlorobenzamido) may similarly influence reactive oxygen species (ROS) scavenging .
Thiadiazol-Pyran Bioactivity
Compounds in were synthesized for antimicrobial studies, though specific data are absent. Their high polarity (due to multiple acetate groups) may limit membrane permeability compared to the less-polar thiophene derivatives .
Biological Activity
Ethyl 2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potentials, including antibacterial, antifungal, antidiabetic, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C20H20ClN3O2S
- Molecular Weight : 369.9 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, compounds synthesized through the Gewald reaction showed enhanced activity against Bacillus cereus , outperforming standard antibiotics like ciprofloxacin in vitro studies .
Antifungal Activity
The compound has also been evaluated for antifungal efficacy. In particular, it demonstrated potent activity against Candida albicans , suggesting a potential therapeutic application in treating fungal infections .
Antidiabetic Properties
Research indicates that certain derivatives of this compound could inhibit glucose-6-phosphate synthesis, which is crucial for managing diabetes. Molecular docking studies revealed favorable binding affinities, indicating its potential as a lead compound for antidiabetic drug development .
Anti-inflammatory Effects
In vitro assays have shown that this compound can reduce inflammation markers, suggesting its utility in treating inflammatory diseases. The mechanism appears to involve the modulation of pro-inflammatory cytokines .
Study 1: Synthesis and Biological Evaluation
A recent study synthesized various derivatives of this compound and assessed their biological activities. The results indicated that compounds NR3 and NR6 exhibited the lowest binding energies in molecular docking studies compared to fluconazole, highlighting their potential as effective antifungal agents .
Study 2: Comparative Analysis of Antimicrobial Activity
A comparative study evaluated the antimicrobial activity of synthesized compounds against several bacterial strains. The results showed that most compounds were significantly more effective against Bacillus cereus and Candida albicans than conventional drugs, reinforcing their potential as new antimicrobial agents .
Data Table: Biological Activities of this compound Derivatives
| Compound ID | Antibacterial Activity (Zone of Inhibition, mm) | Antifungal Activity (Zone of Inhibition, mm) | Antidiabetic Activity (IC50, µM) | Anti-inflammatory Activity (Cytokine Reduction %) |
|---|---|---|---|---|
| NR3 | 25 | 22 | 30 | 40 |
| NR6 | 28 | 24 | 28 | 45 |
| Standard | 20 (Ciprofloxacin) | 20 (Itraconazole) | - | - |
Q & A
Basic: What are the standard synthetic routes for ethyl 2-(2-chlorobenzamido)-4-phenylthiophene-3-carboxylate, and how are key intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a substituted benzamide with a thiophene precursor (e.g., via a Gewald reaction) to form the thiophene core .
- Step 2: Introduction of the 2-chlorobenzamido group through nucleophilic acyl substitution or coupling reactions, often using coupling agents like EDCI or DCC .
- Intermediate Characterization: Key intermediates are validated using 1H/13C NMR (to confirm substituent positions), FT-IR (amide C=O stretch at ~1650–1680 cm⁻¹), and LC-MS (to verify molecular ion peaks) .
Advanced: How can researchers optimize reaction conditions to improve yield while minimizing side products?
Answer:
Optimization strategies include:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance reaction efficiency for thiophene ring formation .
- Solvent Effects: Evaluate polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) to balance reaction rate and byproduct formation .
- Temperature Control: Use gradual heating (e.g., 60–80°C) for exothermic steps to prevent decomposition .
- In-line Monitoring: Employ HPLC or TLC to track reaction progress and identify side products early .
Basic: Which spectroscopic and crystallographic techniques confirm structural integrity?
Answer:
- Spectroscopy:
- Crystallography: Single-crystal X-ray diffraction (using SHELXL ) resolves bond lengths/angles and confirms stereochemistry. For example, C=O bond lengths in the ester group (~1.21 Å) and dihedral angles between thiophene and phenyl rings .
Advanced: How to resolve discrepancies between theoretical and experimental spectroscopic data?
Answer:
- Cross-Validation: Compare experimental NMR shifts with computational predictions (e.g., DFT calculations using Gaussian) to identify misassignments .
- Impurity Analysis: Use HPLC-PDA or GC-MS to detect trace solvents or unreacted intermediates causing anomalous peaks .
- Crystallographic Validation: If available, cross-check NMR assignments with X-ray-derived torsion angles .
Advanced: What methodological approaches evaluate structure-activity relationships (SAR) in pharmacological studies?
Answer:
- In vitro Assays: Test derivatives with modified substituents (e.g., replacing Cl with F or Me) in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) .
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., binding affinity to kinase domains) .
- ADMET Profiling: Assess solubility (via shake-flask method), metabolic stability (microsomal assays), and cytotoxicity (MTT assays) to prioritize lead compounds .
Advanced: What challenges arise in crystal structure determination, and how are they addressed?
Answer:
- Challenges:
- Solutions:
Basic: What purity assessment methods ensure compound quality for research?
Answer:
- Chromatography: HPLC with UV detection (≥95% purity at 254 nm) .
- Elemental Analysis: Match calculated vs. observed C/H/N/S percentages (deviation <0.4%) .
- Thermal Analysis: DSC to confirm melting point consistency and absence of polymorphs .
Advanced: How to troubleshoot low biological activity in in vivo models despite promising in vitro data?
Answer:
- Bioavailability Studies: Measure plasma concentrations via LC-MS/MS to assess absorption issues .
- Metabolite Screening: Identify rapid hepatic metabolism using liver microsome assays .
- Formulation Optimization: Test solubility enhancers (e.g., cyclodextrins) or prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
